ethyl 2-({[1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl Ester: The compound contains an ethyl ester group (C₂H₅COO-), which imparts lipophilicity and influences its solubility and bioavailability.
Indole Moiety: The indole ring (1H-indol-2-yl) contributes aromaticity and plays a crucial role in its biological activity.
Thiazole Ring: The thiazole ring (1,3-thiazole) adds heterocyclic character and can participate in various reactions.
Preparation Methods
Synthetic Routes::
Suzuki–Miyaura Coupling: One of the key methods for constructing the indole-thiazole core is the Suzuki–Miyaura coupling. This reaction involves the cross-coupling of an aryl or heteroaryl boron compound with an aryl or heteroaryl halide using a palladium catalyst. In our case, the boron reagent could be an organoboron compound, such as a boronic acid or boronate ester.
Hydromethylation Sequence: Another approach involves hydromethylation of the indole ring followed by protodeboronation
Industrial Production:: The industrial-scale synthesis typically optimizes the most efficient and cost-effective route based on yield, scalability, and safety considerations.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its stability and reactivity.
Substitution Reactions: The ester group can be hydrolyzed or substituted under appropriate conditions.
Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic bromination.
Major Products: The final product depends on the specific synthetic pathway and reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to the indole scaffold’s bioactivity.
Biological Studies: Explore its effects on cellular processes, receptors, and enzymes.
Materials Science: Assess its use in functional materials or sensors.
Mechanism of Action
Targets: Identify molecular targets (e.g., receptors, enzymes) affected by the compound.
Pathways: Understand the signaling pathways modulated by its interaction.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Explore other indole-based or thiazole-containing molecules.
Biological Activity
Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing existing research findings, and presenting relevant data in a structured format.
Compound Overview
- Molecular Formula : C21H25N3O4S
- Molecular Weight : 415.5 g/mol
- Structural Features : The compound features an indole moiety, a thiazole ring, and various functional groups that contribute to its biological properties.
Biological Activities
Research indicates that this compound exhibits promising biological activities, including:
- Antiviral Properties : this compound has shown potential in inhibiting viral replication through interaction with viral proteins or host cell receptors.
- Anticancer Activity : Studies have demonstrated that the compound can selectively induce cytotoxicity in various cancer cell lines. The indole structure is particularly effective in modulating signaling pathways associated with cancer progression.
- Antimicrobial Effects : Preliminary data suggest that this compound possesses antimicrobial properties against certain bacterial strains, indicating its potential as a therapeutic agent in treating infections.
The mechanism of action for this compound involves:
- Receptor Binding : It selectively binds to specific biological receptors, modulating signaling pathways relevant to disease processes. This interaction may lead to altered gene expression and subsequent therapeutic effects.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, contributing to its anticancer and antiviral effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-3-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | Indole and thiazole rings | Anticancer properties |
Ethyl indol-2-carboxylate | Indole ring | Antimicrobial activity |
5-(propan-2-yl)-thiazole derivatives | Thiazole ring | Antiviral effects |
This table highlights the varying degrees of biological activity among related compounds, emphasizing the distinct pharmacological profile of this compound.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of this compound:
- Cytotoxicity Studies : In vitro studies using MTT assays demonstrated significant cytotoxic effects on melanoma and breast cancer cell lines (e.g., MDA-MB-231). The compound exhibited higher selectivity towards cancer cells compared to normal cells .
- Antiviral Activity Assessment : Research indicated that this compound could inhibit specific viral replication processes, suggesting its utility in antiviral drug development .
- Antimicrobial Testing : this compound showed effectiveness against certain pathogenic bacteria in preliminary tests, warranting further investigation into its potential as an antimicrobial agent .
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[[1-(2-methoxyethyl)indole-2-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-3-25-17(23)13-11-26-18(19-13)20-16(22)15-10-12-6-4-5-7-14(12)21(15)8-9-24-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20,22) |
InChI Key |
LBXNHHQSBNAKKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3N2CCOC |
Origin of Product |
United States |
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